2-[2-Methoxy-4-[2-(1-propan-2-ylbenzimidazol-2-yl)pyrrolidine-1-carbonyl]phenoxy]acetamide
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Overview
Description
2-[2-Methoxy-4-[2-(1-propan-2-ylbenzimidazol-2-yl)pyrrolidine-1-carbonyl]phenoxy]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Methoxy-4-[2-(1-propan-2-ylbenzimidazol-2-yl)pyrrolidine-1-carbonyl]phenoxy]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative.
Introduction of the pyrrolidine moiety: This step involves the reaction of the benzimidazole intermediate with a pyrrolidine derivative under suitable conditions.
Attachment of the phenoxyacetamide group: The final step involves the coupling of the intermediate with 2-methoxy-4-hydroxyphenylacetic acid or its derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[2-Methoxy-4-[2-(1-propan-2-ylbenzimidazol-2-yl)pyrrolidine-1-carbonyl]phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy or acetamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases where benzimidazole derivatives are known to be effective.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[2-Methoxy-4-[2-(1-propan-2-ylbenzimidazol-2-yl)pyrrolidine-1-carbonyl]phenoxy]acetamide involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways by modulating the activity of key proteins involved in signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
- 4-Methoxyphenethylamine
- 4-Chloromethcathinone
Uniqueness
Compared to these similar compounds, 2-[2-Methoxy-4-[2-(1-propan-2-ylbenzimidazol-2-yl)pyrrolidine-1-carbonyl]phenoxy]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its benzimidazole core, coupled with the pyrrolidine and phenoxyacetamide moieties, provides a versatile scaffold for further functionalization and potential therapeutic applications.
Properties
IUPAC Name |
2-[2-methoxy-4-[2-(1-propan-2-ylbenzimidazol-2-yl)pyrrolidine-1-carbonyl]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4/c1-15(2)28-18-8-5-4-7-17(18)26-23(28)19-9-6-12-27(19)24(30)16-10-11-20(21(13-16)31-3)32-14-22(25)29/h4-5,7-8,10-11,13,15,19H,6,9,12,14H2,1-3H3,(H2,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEHKJWINODKHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1C3CCCN3C(=O)C4=CC(=C(C=C4)OCC(=O)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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